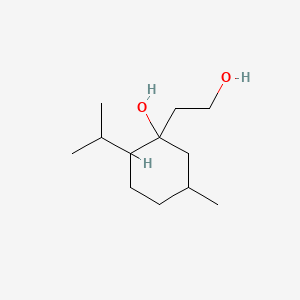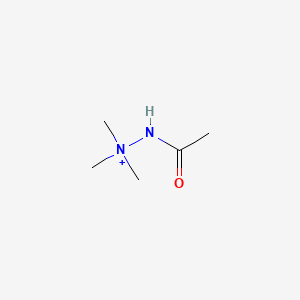
Thallium(1+) butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thallium(1+) butanoate is an organometallic compound consisting of thallium in the +1 oxidation state and butanoate, a four-carbon carboxylate anion
准备方法
Synthetic Routes and Reaction Conditions: Thallium(1+) butanoate can be synthesized through the reaction of thallium(I) hydroxide with butanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the hydroxide by the carboxylic acid, forming this compound and water as by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions: Thallium(1+) butanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The butanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligand exchange reactions can be facilitated using various organic or inorganic ligands under controlled conditions.
Major Products:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Thallium(1+) butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions with biomolecules.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its medical applications.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of thallium(1+) butanoate involves its interaction with biological molecules and cellular components. Thallium ions can mimic potassium ions, disrupting cellular processes that rely on potassium. This can lead to various physiological effects, including interference with enzyme activity and cellular signaling pathways.
相似化合物的比较
- Thallium(1+) acetate
- Thallium(1+) propanoate
- Thallium(1+) formate
Comparison: Thallium(1+) butanoate is unique due to its specific carboxylate group, which influences its solubility, reactivity, and interactions with other molecules. Compared to thallium(1+) acetate and thallium(1+) propanoate, this compound has a longer carbon chain, affecting its physical and chemical properties. Thallium(1+) formate, with a shorter carbon chain, exhibits different solubility and reactivity characteristics.
属性
CAS 编号 |
63424-49-7 |
|---|---|
分子式 |
C4H7O2Tl |
分子量 |
291.48 g/mol |
IUPAC 名称 |
butanoate;thallium(1+) |
InChI |
InChI=1S/C4H8O2.Tl/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI 键 |
SJLCIRLMZOQMQD-UHFFFAOYSA-M |
规范 SMILES |
CCCC(=O)[O-].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
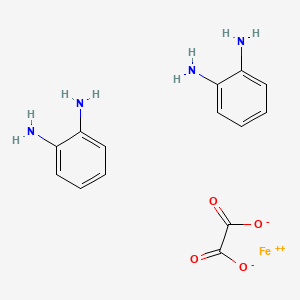
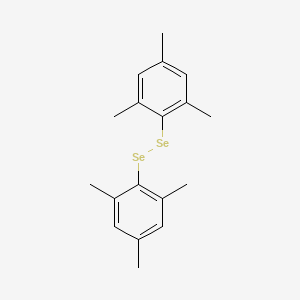
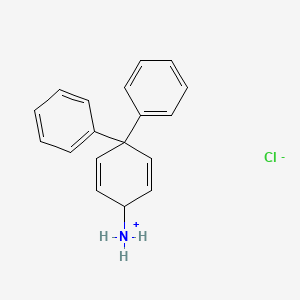
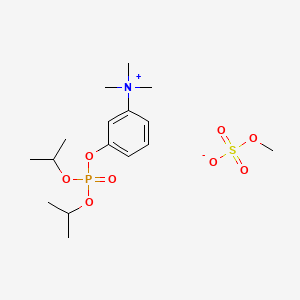
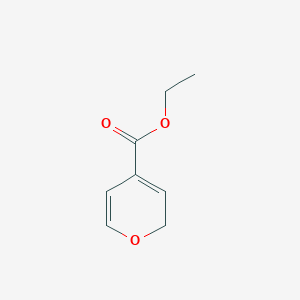
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
